

R547: A Potent Inhibitor of Retinoblastoma Protein Phosphorylation - A Technical Guide

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Compound of Interest

Compound Name: R547

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Abstract

The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1-S phase transition of the cell cycle. Its inactivation through phosphorylation by cyclin-dependent kinases (CDKs) is a hallmark of many cancers. **R547** is a potent, ATP-competitive small molecule inhibitor of CDKs, demonstrating significant promise in preclinical studies through its targeted inhibition of pRb phosphorylation. This technical guide provides an in-depth overview of **R547**, its mechanism of action, quantitative inhibitory data, and detailed protocols for key experimental assays relevant to its study.

Introduction to Retinoblastoma Protein and the Cell Cycle

The retinoblastoma protein is a key regulator of cell cycle progression.[1] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and entry into the S phase. The progression of the cell cycle from G1 to S phase is driven by the sequential activation of CDK4/6-cyclin D and CDK2-cyclin E complexes. These kinases phosphorylate pRb, causing a conformational change that leads to the release of E2F, thereby allowing the transcription of S-phase genes and commitment to cell division.[2] Dysregulation of the CDK-pRb-E2F pathway is a common event in oncology, making it a prime target for therapeutic intervention.[1]

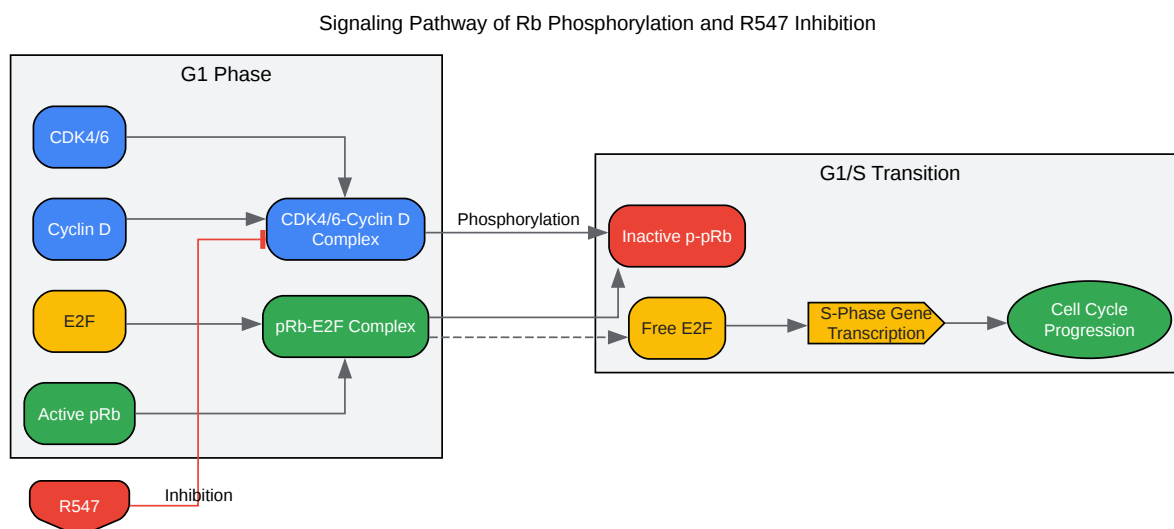
R547: A Multi-CDK Inhibitor

R547 is a diaminopyrimidine compound that acts as a potent and selective inhibitor of multiple cyclin-dependent kinases.^{[1][3]} By competing with ATP for the kinase binding site, **R547** effectively blocks the catalytic activity of these enzymes. Its primary targets are the CDKs responsible for pRb phosphorylation, namely CDK1, CDK2, and CDK4.^{[1][4]}

Mechanism of Action: Inhibition of Retinoblastoma Protein Phosphorylation

The primary mechanism by which **R547** exerts its anti-proliferative effects is through the inhibition of CDK-mediated phosphorylation of the retinoblastoma protein.^{[1][3]} By blocking the activity of CDK1, CDK2, and CDK4, **R547** prevents the hyperphosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors. The sequestration of E2F leads to the repression of target genes essential for the G1-S transition, resulting in a G1 and G2 phase cell cycle block and subsequent induction of apoptosis.^[1]

Below is a diagram illustrating the signaling pathway of pRb phosphorylation and the point of intervention by **R547**.



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Caption: **R547** inhibits CDK4/6, preventing pRb phosphorylation and cell cycle progression.

Quantitative Data on R547 Inhibitory Activity

The potency of **R547** has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (K_i) against target CDKs and the half-maximal inhibitory concentrations (IC_{50}) for cell proliferation in different cancer cell lines.

Target	K_i (nM)
CDK1/cyclin B	2
CDK2/cyclin E	3
CDK4/cyclin D1	1

Table 1: In vitro kinase inhibitory activity of R547 against key cell cycle CDKs.[4]

Cell Line	Cancer Type	IC50 (µM)
HCT116	Colon Carcinoma	< 0.60
A549	Lung Carcinoma	< 0.60
MDA-MB-231	Breast Adenocarcinoma	< 0.60
PC-3	Prostate Adenocarcinoma	< 0.60
U-87 MG	Glioblastoma	< 0.60

Table 2: Anti-proliferative activity of R547 in various human cancer cell lines.[\[1\]](#)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of CDK inhibitors like **R547**.

In Vitro CDK Kinase Assay

This assay quantifies the ability of **R547** to inhibit the enzymatic activity of specific CDK/cyclin complexes.

Objective: To determine the K_i of **R547** for CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.

Materials:

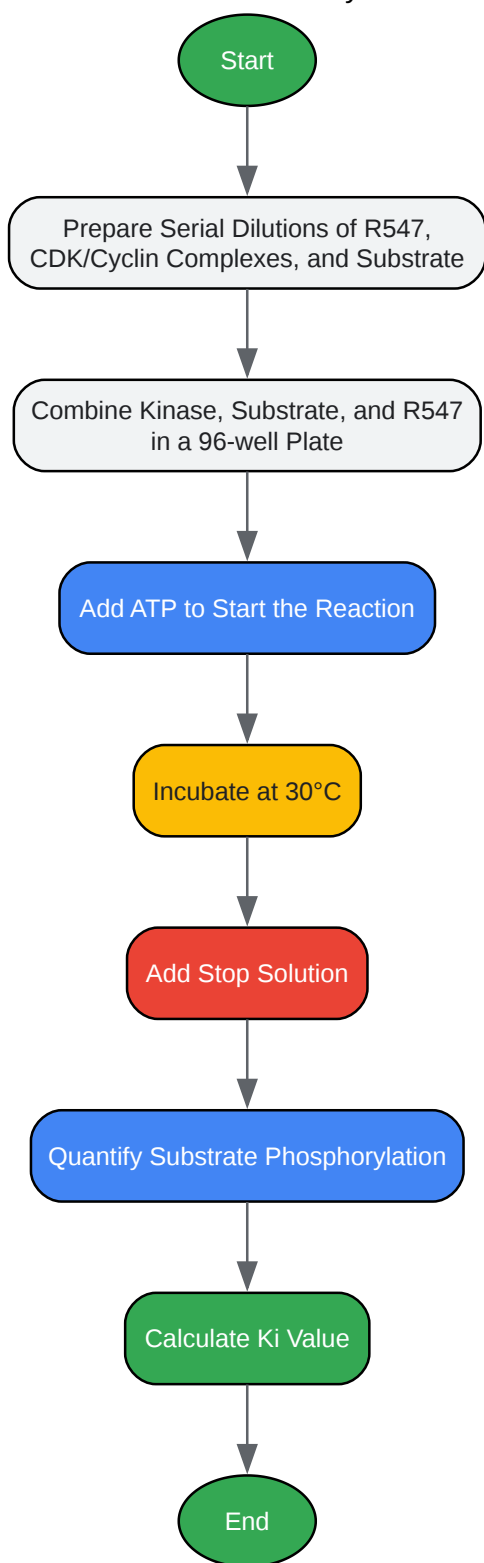
- Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1)
- Histone H1 or a specific peptide substrate
- **R547** (serially diluted)
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or a non-radioactive ATP analog for detection

- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
- 96-well plates
- Phosphorimager or luminescence plate reader

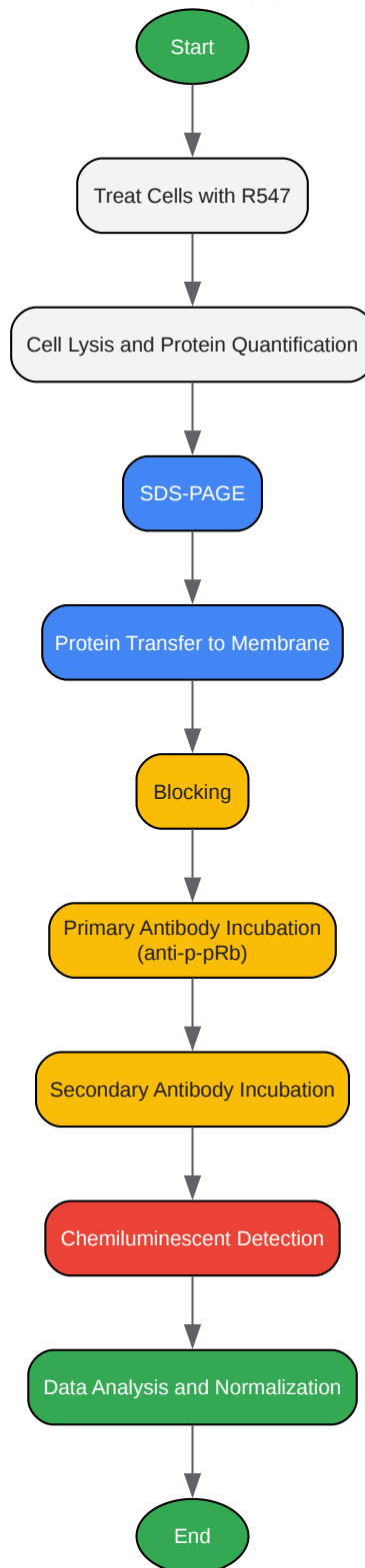
Procedure:

- Prepare serial dilutions of **R547** in kinase reaction buffer.
- In a 96-well plate, add the kinase, substrate, and diluted **R547**.
- Initiate the reaction by adding ATP (containing a tracer amount of [γ -³²P]ATP).
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
- Spot the reaction mixture onto phosphocellulose paper or use a method to separate the phosphorylated substrate from the unreacted ATP.
- Quantify the amount of phosphorylated substrate using a phosphorimager or a plate reader for non-radioactive methods.
- Calculate the percentage of inhibition for each **R547** concentration and determine the K_i value using appropriate enzyme kinetics software.

In Vitro CDK Kinase Assay Workflow



Western Blot Workflow for p-pRb Detection

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References

- 1. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Retinoblastoma Post-Translational Regulation for the Design of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
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